molecular formula C9H14ClNO2 B016167 2-(2-methoxyphenoxy)ethanamine Hydrochloride CAS No. 64464-07-9

2-(2-methoxyphenoxy)ethanamine Hydrochloride

Cat. No.: B016167
CAS No.: 64464-07-9
M. Wt: 203.66 g/mol
InChI Key: KNWPXZOMSZABHD-UHFFFAOYSA-N
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Description

Carvedilol EP Impurity E, also known as Carvedilol USP E, is a nonselective beta blocker and alpha-1 blocker. It is primarily used in the management of congestive heart failure. This compound is a significant impurity found in Carvedilol, a medication used to treat high blood pressure and heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carvedilol EP Impurity E involves several steps. One common method includes the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with potassium carbonate and epichlorohydrin. This reaction is typically carried out under reflux conditions for 20-25 hours .

Industrial Production Methods: In industrial settings, the production of Carvedilol and its impurities, including Carvedilol EP Impurity E, often involves high-performance liquid chromatography (HPLC) for separation and purification. The best separation is achieved using a Chromolit RP 8e column with a mobile phase of acetonitrile-water (45:55, v/v) adjusted to pH 2.5 with formic acid .

Chemical Reactions Analysis

Types of Reactions: Carvedilol EP Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Carvedilol EP Impurity E has several applications in scientific research:

Mechanism of Action

Carvedilol EP Impurity E, like Carvedilol, inhibits exercise-induced tachycardia through its action on beta adrenoceptors. It also relaxes smooth muscle in vasculature by blocking alpha-1 adrenergic receptors, leading to reduced peripheral vascular resistance and lower blood pressure. At higher doses, it can also block calcium channels, contributing to its antihypertensive effects .

Comparison with Similar Compounds

  • Carvedilol EP Impurity D
  • Carvedilol USP Related Compound C
  • Carvedilol Nitroso Impurity

Comparison: Carvedilol EP Impurity E is unique due to its dual action as both a beta blocker and alpha-1 blocker. This dual action is advantageous in treating heart failure and hypertension, as it provides a broader range of therapeutic effects compared to compounds that only target one type of receptor .

Properties

IUPAC Name

2-(2-methoxyphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-11-8-4-2-3-5-9(8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWPXZOMSZABHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376403
Record name 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64464-07-9
Record name Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64464-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxy-phenoxy)ethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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